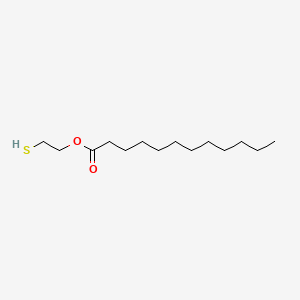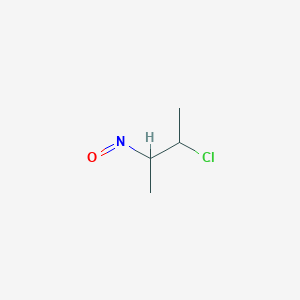
2-Chloro-3-nitrosobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-nitrosobutane is an organic compound characterized by the presence of a chloro group and a nitroso group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-nitrosobutane typically involves the reaction of butane derivatives with nitrosating agents. One common method is the reaction of 2-chlorobutane with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-nitrosobutane undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloro group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-3-nitrobutane
Reduction: 2-Chloro-3-aminobutane
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and chloro functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including cycloaddition and condensation reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the nitroso and chloro groups, which activate the molecule towards nucleophilic attack.
Comparación Con Compuestos Similares
- 2-Chloro-2-methyl-3-nitrosobutane
- 2-Chloro-3-nitrosopropane
- 2-Bromo-3-nitrosobutane
Comparison: 2-Chloro-3-nitrosobutane is unique due to the specific positioning of the chloro and nitroso groups on the butane backbone. This configuration imparts distinct reactivity and stability compared to similar compounds. For example, 2-Chloro-2-methyl-3-nitrosobutane has a methyl group that influences its steric and electronic properties, leading to different reaction pathways and products.
Propiedades
Número CAS |
6865-97-0 |
|---|---|
Fórmula molecular |
C4H8ClNO |
Peso molecular |
121.56 g/mol |
Nombre IUPAC |
2-chloro-3-nitrosobutane |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)4(2)6-7/h3-4H,1-2H3 |
Clave InChI |
DGBNMQGFLFTDIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



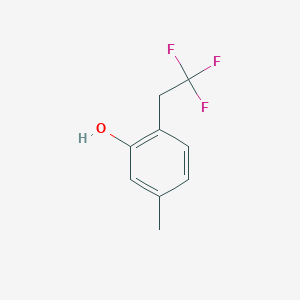

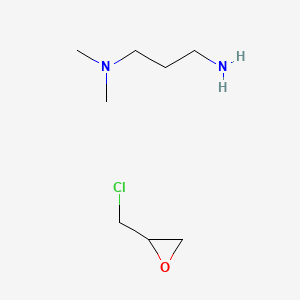
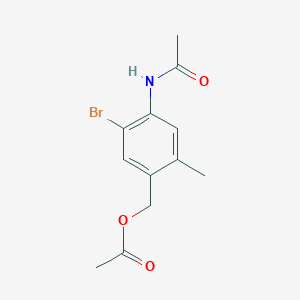
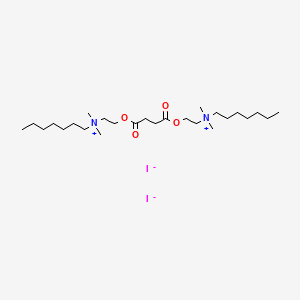
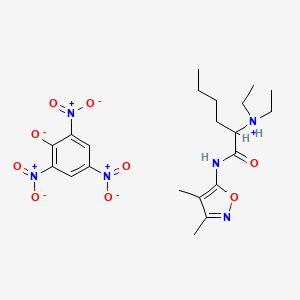
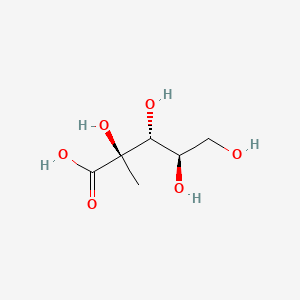

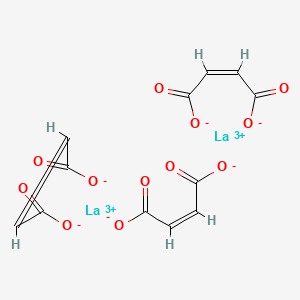
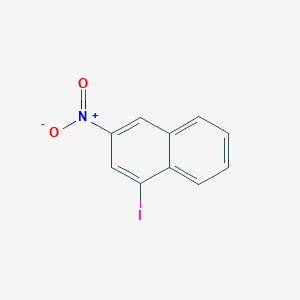
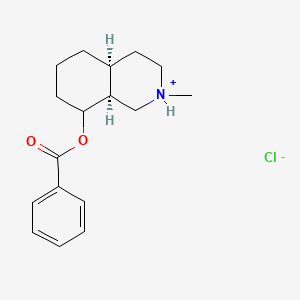
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
